4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide
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Overview
Description
4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13N3O4S It is characterized by the presence of an aminomethyl group attached to a benzene ring, which is further substituted with a nitrophenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide typically involves the reaction of 4-nitroaniline with formaldehyde and a sulfonamide derivative. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including nitration, sulfonation, and amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(Aminomethyl)-N-(4-aminophenyl)benzene-1-sulfonamide.
Scientific Research Applications
4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-N-(4-aminophenyl)benzene-1-sulfonamide
- 4-(Aminomethyl)-N-(4-methylphenyl)benzene-1-sulfonamide
- 4-(Aminomethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide
Uniqueness
4-(Aminomethyl)-N-(4-nitrophenyl)benzene-1-sulfonamide is unique due to the presence of both the nitrophenyl and sulfonamide groups, which confer specific chemical and biological properties. These functional groups make the compound versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
63949-12-2 |
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Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O4S/c14-9-10-1-7-13(8-2-10)21(19,20)15-11-3-5-12(6-4-11)16(17)18/h1-8,15H,9,14H2 |
InChI Key |
WVIXWDGTUBPARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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